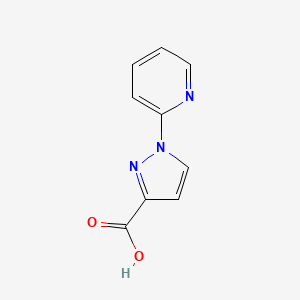
1-(Pyridin-2-yl)-1H-pyrazole-3-carboxylic acid
Descripción general
Descripción
“1-(Pyridin-2-yl)-1H-pyrazole-3-carboxylic acid” is likely a nitrogen-containing heterocyclic compound. Compounds with pyridin-2-yl and pyrazole structures are widely used in medicinal chemistry due to their diverse biological activities .
Synthesis Analysis
While specific synthesis methods for “1-(Pyridin-2-yl)-1H-pyrazole-3-carboxylic acid” are not available, similar compounds are often synthesized from different cyclic or acyclic precursors . For instance, N-(pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP .
Molecular Structure Analysis
The molecular structure of “1-(Pyridin-2-yl)-1H-pyrazole-3-carboxylic acid” would likely involve a pyridin-2-yl ring and a pyrazole ring. The structure of similar compounds has been determined by 1H NMR spectroscopy and single-crystal X-ray analysis .
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- Synthesis and Characterization : This compound has been involved in the synthesis and characterization of new derivatives, such as 1-(6-chloro-pyridin-2-yl)-5-hydroxy-1H-pyrazole-3-carboxylic acid methyl ester. These studies include NMR, IR spectroscopies, and HRMS analyses, contributing to the understanding of molecular structures and properties (Shen et al., 2012).
Reaction Mechanisms and Product Formation
- Functionalization Reactions : Research has explored the functionalization reactions involving derivatives of 1H-pyrazole-3-carboxylic acid. For example, reactions with 2,3-diaminopyridine leading to the formation of diverse products highlight the compound's reactivity and potential in organic synthesis (Yıldırım, Kandemirli & Demir, 2005).
Chemical Properties and Applications
- Coordination Polymers and Crystal Structures : Studies have demonstrated the use of pyrazole-carboxylate type ligands, including variants of 1-(Pyridin-2-yl)-1H-pyrazole-3-carboxylic acid, in forming coordination polymers with transition metals. These have diverse structural types and are significant in crystallography and material science (Zhao et al., 2014).
Optical and Fluorescence Properties
- Optical Properties : Derivatives of this compound have been synthesized and studied for their optical properties, including fluorescence spectral characteristics. These studies are crucial for understanding the photophysical behavior of such compounds (Ge et al., 2014).
Molecular Interaction and Stability
- Regiochemistry in Reactions : Research has also focused on the regiochemistry of electrophilic attack in compounds like 3{5}-amino-5{3}-(pyrid-2-yl)-1H-pyrazole, closely related to 1-(Pyridin-2-yl)-1H-pyrazole-3-carboxylic acid. This provides insights into the stability and reactivity of these compounds (Pask et al., 2006).
Potential Therapeutic Applications
Anticancer Properties : Organometallic complexes involving pyrazole-pyridine derivatives have shown potential as anticancer agents, highlighting the medicinal chemistry applications of these compounds (Stepanenko et al., 2011).
Antimicrobial Activity : Certain derivatives, when synthesized and modified, exhibit significant antimicrobial and antimycobacterial activities. This points to the potential of these compounds in developing new antimicrobial agents (R.V.Sidhaye et al., 2011).
Propiedades
IUPAC Name |
1-pyridin-2-ylpyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2/c13-9(14)7-4-6-12(11-7)8-3-1-2-5-10-8/h1-6H,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKWTUCBUSLAMGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)N2C=CC(=N2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50630492 | |
| Record name | 1-(Pyridin-2-yl)-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50630492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1014631-58-3 | |
| Record name | 1-(Pyridin-2-yl)-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50630492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Hexyn-1-ol, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B3044937.png)
![Formamide, N-[1-(1-methylethoxy)ethyl]-](/img/structure/B3044941.png)

![[4-[(Z)-4-[4-(furan-2-carbonyloxy)phenyl]hex-3-en-3-yl]phenyl] furan-2-carboxylate](/img/structure/B3044943.png)




![Pyrazolo[1,5-a]pyridine-3-carbonitrile, 2-(methylthio)-](/img/structure/B3044954.png)
![Methanone, [2-(methylthio)pyrazolo[1,5-a]pyridin-3-yl]phenyl-](/img/structure/B3044955.png)

![2H-indeno[2,1-c]pyridazine-3,9-dione](/img/structure/B3044958.png)

